molecular formula C18H20O5 B14978250 methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate

methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate

Cat. No.: B14978250
M. Wt: 316.3 g/mol
InChI Key: KMPNOBRBBQHNRK-UHFFFAOYSA-N
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Description

Methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde in the presence of a base, followed by esterification with methyl acetate. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives.

Scientific Research Applications

Methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Decursin: Another coumarin derivative with similar structural features but different functional groups.

    Warfarin: A well-known anticoagulant with a coumarin backbone.

    Umbelliferone: A simple coumarin with notable biological activities.

Uniqueness

Methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate is unique due to its specific pyranochromen structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl (4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

  • Molecular Formula : C18H20O6
  • Molecular Weight : 332.34 g/mol
  • CAS Number : 1014081-10-7

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, a series of coumarin derivatives were synthesized and tested against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). Some compounds demonstrated IC50 values as low as 5.5 µg/ml against these cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/ml)
13aMCF-75.5
13aHepG26.9
5hMCF-7Moderate
7dHepG2Strong

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Coumarin derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may contribute to the compound's anticancer effects .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, this compound may possess anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit inflammatory pathways and reduce markers of inflammation in various models .

Case Studies

  • Study on Anticancer Activity : A study conducted at the National Cancer Institute in Cairo screened multiple coumarin derivatives against MCF-7 and HepG2 cell lines. The findings revealed that certain derivatives exhibited strong cytotoxicity comparable to standard chemotherapeutic agents .
  • Antioxidant Evaluation : Research evaluating the antioxidant capacity of coumarin derivatives found that they effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in diseases characterized by oxidative damage .

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

methyl 2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetate

InChI

InChI=1S/C18H20O5/c1-10-12-7-11-5-6-18(2,3)23-14(11)9-15(12)22-17(20)13(10)8-16(19)21-4/h7,9H,5-6,8H2,1-4H3

InChI Key

KMPNOBRBBQHNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CC(=O)OC

Origin of Product

United States

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